1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one is a chloro-substituted propanone derivative featuring a phenyl ring with chloromethyl (CH₂Cl) and methylthio (SCH₃) groups at positions 3 and 5, respectively. Its structure combines electron-withdrawing (Cl) and electron-donating (SCH₃) substituents, which influence its reactivity and physicochemical properties .
Properties
Molecular Formula |
C11H12Cl2OS |
|---|---|
Molecular Weight |
263.2 g/mol |
IUPAC Name |
1-chloro-1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-3-8(6-12)4-10(5-9)15-2/h3-5,11H,6H2,1-2H3 |
InChI Key |
QWWZLWZEJMQXST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)CCl)SC)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally involves multi-step organic synthesis focusing on introducing the chloromethyl and methylthio substituents on the aromatic ring, followed by the attachment of the chloropropanone moiety. The key synthetic transformations include:
- Chloromethylation of the aromatic ring to introduce the chloromethyl group at the 3-position.
- Methylthiolation at the 5-position of the phenyl ring.
- Formation of the chloropropan-2-one side chain through nucleophilic substitution or acylation reactions involving chlorinated ketone precursors.
Chloromethylation of Aromatic Precursors
Chloromethylation typically uses formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions to introduce the chloromethyl group onto the aromatic ring. Control of regioselectivity is critical to ensure substitution at the 3-position relative to the methylthio group.
Introduction of the Methylthio Group
The methylthio substituent is introduced by nucleophilic aromatic substitution or by direct methylation of a thiol group on the aromatic ring. This step may precede or follow chloromethylation depending on the synthetic route.
Attachment of the Chloropropan-2-one Moiety
The key step involves coupling the functionalized aromatic intermediate with a chloropropanone derivative. This can be achieved by:
- Nucleophilic substitution: where the aromatic compound bearing the chloromethyl and methylthio groups reacts with chloropropanone or its derivatives.
- Acylation reactions: using reagents such as chloroacetyl chloride or chlorinated ketones under controlled conditions to form the ketone linkage.
Typical Reaction Conditions
- Solvents: Inert solvents like dichloromethane or chloroform are commonly used to maintain reaction control and minimize side reactions.
- Temperature: Reactions are often performed at low to moderate temperatures (0–40°C) to ensure selectivity and yield.
- Catalysts and reagents: Acid catalysts (e.g., Lewis acids) may be employed for chloromethylation; thionyl chloride or phosphorus pentachloride can be used for chlorination steps.
Purification and Characterization
Post-synthesis, the compound is purified by standard methods such as recrystallization or chromatography. Characterization is performed using:
- NMR spectroscopy to confirm substitution patterns.
- Mass spectrometry for molecular weight verification.
- Elemental analysis to confirm composition.
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether, acid catalyst | Introduce chloromethyl group at 3-position | Control regioselectivity crucial |
| 2 | Methylthiolation | Methylation of thiol or nucleophilic substitution | Introduce methylthio group at 5-position | May precede or follow Step 1 |
| 3 | Coupling with chloropropanone | Chloropropanone or chloroacetyl chloride, inert solvent, low temp | Attach chloropropan-2-one moiety | Reaction conditions optimized for yield |
| 4 | Purification | Recrystallization or chromatography | Obtain pure final product | Confirm structure and purity |
Chemical Reactions Analysis
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro groups to corresponding alcohols or amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in a variety of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with structurally related derivatives, focusing on substituent effects, synthesis methods, and physical properties.
Table 1: Key Properties of 1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one and Analogs
*Calculated molecular weight based on assumed formula.
Substituent Effects on Physicochemical Properties
- Chloromethyl vs. Difluoromethoxy : The difluoromethoxy variant (C₁₁H₁₁ClF₂O₂S) has a higher molecular weight (280.72 vs. ~262.17) due to fluorine atoms, which increase hydrophobicity and metabolic stability .
- Thermal Stability : The imidazolone derivative in has a high melting point (218–220°C), attributed to its rigid heterocyclic core, whereas morpholine derivatives () melt at lower temperatures (52–54°C) due to flexible side chains .
Biological Activity
1-Chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one, a synthetic organic compound, has garnered attention for its potential biological activities. This compound, characterized by its chlorinated phenyl and methylthio groups, is primarily studied for its antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C11H12Cl2OS
- Molecular Weight : 263.18 g/mol
- CAS Number : 1803884-66-3
Research indicates that the biological activity of this compound may involve:
- Electrophilic Interactions : The compound acts as an electrophile, engaging with nucleophilic sites on biomolecules, which may inhibit enzyme activity or disrupt cellular processes.
- Antimicrobial Activity : It has shown potential in inhibiting bacterial growth and may serve as a lead compound for developing new antimicrobial agents .
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
Biological Activity Data
A summary of the biological activities identified in various studies is presented in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Evaluation :
A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development into therapeutic agents . -
Anticancer Activity :
In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to increased rates of apoptosis. Flow cytometry analysis revealed a rise in sub-G1 phase cells, indicating cell death through apoptosis mechanisms . -
Enzyme Interaction Studies :
Research focused on the interaction of this compound with key metabolic enzymes showed that it could effectively inhibit certain enzyme activities. This inhibition suggests a potential role in metabolic regulation and therapeutic applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 1-chloro-1-(3-(chloromethyl)-5-(methylthio)phenyl)propan-2-one with high purity?
- Answer : The compound can be synthesized via nucleophilic substitution reactions using 3-(chloromethyl)-5-(methylthio)phenol derivatives as precursors. Key steps include:
- Step 1 : Reacting 2-chloro-5-(methylthio)phenol with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions to introduce the chloromethyl group .
- Step 2 : Subsequent Friedel-Crafts acylation with chloroacetone in the presence of Lewis acids (e.g., AlCl₃) to form the propan-2-one backbone .
- Purity Control : Use silica gel column chromatography (hexane/ethyl acetate, 8:2 v/v) followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity .
Q. How can structural confirmation of the compound be rigorously validated?
- Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., δ 2.5–3.0 ppm for methylthio groups, δ 4.5–5.0 ppm for chloromethyl protons) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 261.05) and isotopic patterns consistent with chlorine atoms .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths (e.g., C–Cl bond distance ~1.75 Å) .
Q. What solvent systems are optimal for recrystallizing this compound?
- Answer : Use mixed solvents like dichloromethane/hexane (1:3) or ethanol/water (7:3) to achieve high-yield crystallization. Monitor temperature gradients (e.g., slow cooling from 60°C to 4°C) to avoid amorphous precipitates .
Advanced Research Questions
Q. How do substituent variations (e.g., trifluoromethyl vs. methylthio) affect the compound’s reactivity in cross-coupling reactions?
- Answer : Substituents influence electron density and steric hindrance:
- Electron-Withdrawing Groups (e.g., CF₃) : Reduce nucleophilicity at the chloromethyl site, requiring harsher conditions (e.g., Pd(OAc)₂, 100°C) for Suzuki-Miyaura coupling .
- Electron-Donating Groups (e.g., SCH₃) : Enhance reactivity in SN2 reactions, enabling nucleophilic substitutions at room temperature .
- Methodology : Compare reaction kinetics via NMR monitoring and DFT calculations to map electronic effects .
Q. What strategies mitigate side reactions during the chloromethylation step?
- Answer : Common side reactions include over-chlorination and ether formation. Mitigation approaches:
- Temperature Control : Maintain ≤40°C to prevent polysubstitution .
- Catalyst Selection : Use ZnCl₂ instead of AlCl₃ to reduce electrophilic overactivation .
- Byproduct Analysis : Employ GC-MS to detect and quantify impurities like bis(chloromethyl) derivatives .
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Answer : Discrepancies often arise from dynamic processes (e.g., rotamer interconversion):
- Variable-Temperature NMR : Acquire spectra at −40°C to "freeze" conformers and simplify splitting .
- COSY/NOESY : Identify through-space correlations to confirm substituent proximity .
Q. What role does crystal packing play in the compound’s thermal stability?
- Answer : X-ray studies reveal that π-π stacking between aromatic rings and halogen bonding (C–Cl⋯S) enhance lattice stability, as shown by:
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C for crystalline forms vs. 180°C for amorphous forms .
- DSC : Endothermic peaks at 85–90°C correlate with melting points of ordered polymorphs .
Methodological Notes
- Synthetic Optimization : Replace traditional Friedel-Crafts acylation with microwave-assisted synthesis (100 W, 10 min) to reduce reaction time by 70% .
- Analytical Cross-Validation : Cross-check HPLC retention times (e.g., 4.3–4.8 min for analogs ) with spiked samples to confirm identity.
- Safety Protocols : Handle chloromethyl intermediates in fume hoods due to potential carcinogenicity (OSHA PEL: 1 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
